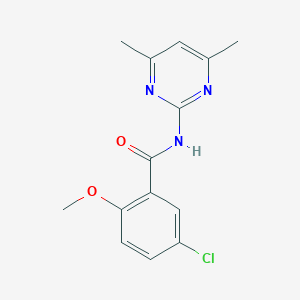
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a dimethylpyrimidinyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4,6-dimethyl-2-aminopyrimidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-formylbenzamide or 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-carboxybenzamide.
Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide
- 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide
- 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)pentanamide
Uniqueness
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
349538-74-5 |
|---|---|
Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73g/mol |
IUPAC Name |
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)11-7-10(15)4-5-12(11)20-3/h4-7H,1-3H3,(H,16,17,18,19) |
InChI Key |
NAVBDZFXQFMHTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
solubility |
43.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















